4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
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Description
4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C20H13F3N2O3S and its molecular weight is 418.39. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
- Microwave-Assisted Synthesis for Antitubercular Applications : A series of dihydrothieno[3,2-b]quinolines, similar in structure to the compound , were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This study highlights the potential application of these compounds in treating tuberculosis, including multi-drug-resistant strains (Balamurugan et al., 2010).
Optical and Photophysical Properties
- Excited-State Intramolecular Proton Transfer (ESIPT) Study : A study explored the synthesis and photophysical properties of quinoline derivatives, which included compounds structurally related to your compound of interest. They found that these compounds exhibit dual emissions and large Stokes shifts, making them potential candidates for applications in fluorescence spectroscopy (Padalkar & Sekar, 2014).
- Structural and Optical Properties of Quinoline Derivatives : Another study focused on the structural and optical properties of quinoline derivatives in thin film form. These findings can be relevant to applications in material science, particularly in the development of novel optical materials (Zeyada et al., 2016).
Antileishmanial Activity
- Evaluation for Antileishmanial Activity : Styrylquinoline-type compounds, structurally related to the queried compound, were synthesized and evaluated for antileishmanial activity, both in vitro and in vivo. The study provides insight into the potential use of these compounds in treating leishmaniasis (Petro-Buelvas et al., 2021).
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c21-20(22,23)28-14-6-8-18-16(11-14)19-15(9-10-29-19)17(24-18)7-3-12-1-4-13(5-2-12)25(26)27/h1-8,11H,9-10H2/b7-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKRBHTIHFQNO-XVNBXDOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.